molecular formula C12H12N2O B1352989 6-(4-Ethylphenyl)pyridazin-3-ol CAS No. 55901-96-7

6-(4-Ethylphenyl)pyridazin-3-ol

Cat. No. B1352989
CAS RN: 55901-96-7
M. Wt: 200.24 g/mol
InChI Key: WRMGYZYIXOIATK-UHFFFAOYSA-N
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Description

“6-(4-Ethylphenyl)pyridazin-3-ol” is a chemical compound with a molecular weight of 200.24 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “6-(4-Ethylphenyl)pyridazin-3-ol” is 1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-8H,2H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

“6-(4-Ethylphenyl)pyridazin-3-ol” is a solid substance . More detailed physical and chemical properties are not available in the search results .

Scientific Research Applications

Synthesis Approaches and Chemical Properties :6-(4-Ethylphenyl)pyridazin-3-ol is part of a broader class of chemical compounds known for their heterocyclic structure and versatile chemical properties. The compound's synthesis often involves intricate chemical pathways. For instance, Alonazy et al. (2009) detailed the synthesis of related pyridazinones through the condensation of benzil monohydrazones with ethyl cyanoacetate or diethyl malonate. The resultant pyridazinones were further modified to yield various derivatives, although these compounds exhibited minimal antimicrobial activities (Alonazy, Al-Hazimi, & Korraa, 2009). Similarly, Coelho et al. (2003) reported the synthesis of 6-phenyl-3(2H)-pyridazinones with varied alkynyl groups, achieved through a palladium-catalysed Sonogashira cross-coupling reaction (Coelho, Sotelo, & Raviña, 2003).

Bioactive Properties and Applications :The bioactive properties of 6-(4-Ethylphenyl)pyridazin-3-ol derivatives have been explored in various studies. Samanta et al. (2011) synthesized derivatives with anticonvulsant properties by reacting 6-(3᾽-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one with different aldehydes. Some of these derivatives demonstrated significant anticonvulsant activity (Samanta et al., 2011). Xu et al. (2008) synthesized and evaluated 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives for herbicidal activities, finding some compounds with potent herbicidal properties (Xu et al., 2008).

Pharmacological Significance :The compound and its derivatives have significant implications in pharmacology. Imran & Abida (2016) highlighted the importance of the 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, a close relative of 6-(4-Ethylphenyl)pyridazin-3-ol, in the development of cardio-active agents, with several derivatives either in clinical use or undergoing clinical trials (Imran & Abida, 2016). This underscores the potential of this compound class in contributing to cardiovascular therapeutics.

Advanced Applications in Material Science and Drug Delivery :Beyond bioactivity, the compound's derivatives also find applications in material science and drug delivery. Jin et al. (2015) developed an injectable formulation using MPEG-PDLLA micelles for a hydrophobic antitumor candidate-pyridazinone derivative, which showed enhanced antitumor activity and pharmacokinetic parameters (Jin et al., 2015).

properties

IUPAC Name

3-(4-ethylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-8H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMGYZYIXOIATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403407
Record name 6-(4-ethylphenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethylphenyl)pyridazin-3-ol

CAS RN

55901-96-7
Record name 6-(4-ethylphenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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